molecular formula C27H36N2O2 B12981702 tert-Butyl 2-(dibenzylamino)-7-azaspiro[3.5]nonane-7-carboxylate

tert-Butyl 2-(dibenzylamino)-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B12981702
M. Wt: 420.6 g/mol
InChI Key: UVXMDZHFFAIBLX-UHFFFAOYSA-N
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Description

tert-Butyl 2-(dibenzylamino)-7-azaspiro[35]nonane-7-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of tert-Butyl 2-(dibenzylamino)-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting from simpler precursors. The synthetic route often includes substitution reactions and esterification processes. For instance, one common method involves the reaction of 2,7-diazaspiro[3.5]nonane with tert-butyl chloroformate under controlled conditions to form the desired ester . Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl 2-(dibenzylamino)-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the tert-butyl group can be replaced by other functional groups.

    Esterification: The carboxylate group can participate in esterification reactions to form different esters.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 2-(dibenzylamino)-7-azaspiro[3.5]nonane-7-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(dibenzylamino)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

tert-Butyl 2-(dibenzylamino)-7-azaspiro[3.5]nonane-7-carboxylate can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H36N2O2

Molecular Weight

420.6 g/mol

IUPAC Name

tert-butyl 2-(dibenzylamino)-7-azaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C27H36N2O2/c1-26(2,3)31-25(30)28-16-14-27(15-17-28)18-24(19-27)29(20-22-10-6-4-7-11-22)21-23-12-8-5-9-13-23/h4-13,24H,14-21H2,1-3H3

InChI Key

UVXMDZHFFAIBLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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